Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-2-(2-methoxyphenyl)-1-methyl-5-oxo-
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Overview
Description
2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a tetrahydroimidazo[1,2-a]pyrimidine ring system
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-1-one with dimethyl malonate under basic conditions . This reaction typically requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid include:
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Shares a similar core structure but lacks the methoxyphenyl group.
6-Methoxypyridine-2-carboxylic acid: Contains a methoxy group and a carboxylic acid but has a different ring system.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
The uniqueness of 2-(2-Methoxyphenyl)-1-methyl-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
CAS No. |
141234-29-9 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4/c1-17-11(9-5-3-4-6-12(9)22-2)8-18-13(19)10(14(20)21)7-16-15(17)18/h3-7,11H,8H2,1-2H3,(H,20,21) |
InChI Key |
GLNMUCUIERVOBN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN2C1=NC=C(C2=O)C(=O)O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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